2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid
CAS No.: 946666-76-8
Cat. No.: VC4814992
Molecular Formula: C9H8N2O3S2
Molecular Weight: 256.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946666-76-8 |
|---|---|
| Molecular Formula | C9H8N2O3S2 |
| Molecular Weight | 256.29 |
| IUPAC Name | 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid |
| Standard InChI | InChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14) |
| Standard InChI Key | YBLIDSVDNAXNKL-UHFFFAOYSA-N |
| SMILES | C1=CSC2=NC(=CC(=O)N21)CSCC(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s core consists of a thiazolo[3,2-a]pyrimidine system, a bicyclic structure merging thiazole (a five-membered ring with sulfur and nitrogen) and pyrimidine (a six-membered diazine). The 5-oxo group at position 5 and the sulfanyl-acetic acid moiety at position 7 distinguish it from simpler thiazolo-pyrimidine derivatives. The IUPAC name, 2-[(5-oxo- thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value | References |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 256.29 g/mol | |
| SMILES | O=C(O)CSCC1=CN=C2N1C(=O)C=C2S | |
| Solubility | Soluble in polar solvents | |
| Purity | ≥95% |
The sulfanyl group (–S–) and acetic acid tail enhance hydrophilicity, suggesting moderate solubility in aqueous media, a critical factor for bioavailability . Computational models predict a topological polar surface area of 131 Ų, indicative of significant hydrogen-bonding potential .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the synthesis typically involves multi-step reactions:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the thiazole core.
-
Pyrimidine Annulation: Cyclization with malonic acid derivatives introduces the pyrimidine ring.
-
Side-Chain Functionalization: The sulfanyl-acetic acid moiety is introduced via nucleophilic substitution or thiol-ene reactions .
Challenges include controlling regioselectivity during annulation and minimizing side reactions involving the reactive sulfanyl group. Recent advances in microwave-assisted synthesis may improve yield and purity .
Comparative Analysis with Related Derivatives
Table 2: Structural and Functional Comparison
The target compound’s smaller size and polar side chain confer distinct pharmacokinetic advantages over bulkier derivatives like CID 23097649, which show higher molecular weights (478.5 g/mol) and logP values (4.0) .
Challenges and Future Directions
Synthesis Optimization
Scalability remains hindered by low yields (~40%) in final functionalization steps . Flow chemistry and enzymatic catalysis present promising avenues for improvement.
Clinical Translation
Despite promising in vitro data, in vivo toxicity and metabolic stability studies are lacking. Structural modifications, such as prodrug formulations, could mitigate rapid renal clearance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume